Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate

Description

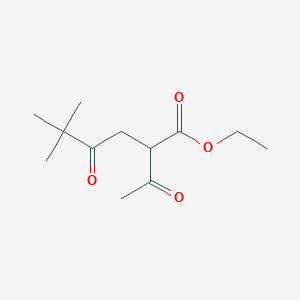

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-6-16-11(15)9(8(2)13)7-10(14)12(3,4)5/h9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCMRWOMOSMYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C(C)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472357 | |

| Record name | ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38453-93-9 | |

| Record name | ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Construction of Ethyl 2 Acetyl 5,5 Dimethyl 4 Oxohexanoate and Analogous Structures

Classical Condensation Reactions in β-Keto Ester Synthesis

Classical methods for forming β-keto esters primarily rely on the generation of an enolate nucleophile from an ester, which then reacts with an acylating agent. These reactions are fundamental in carbon-carbon bond formation.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to produce a β-keto ester. wikipedia.org At least one of the esters must possess α-hydrogens to be enolizable. wikipedia.org The reaction is typically promoted by an alkoxide base, such as sodium ethoxide, where the alkoxide matches the alcohol portion of the ester to prevent transesterification side reactions. libretexts.org

The mechanism involves several key steps:

Enolate Formation : The alkoxide base deprotonates the α-carbon of an ester molecule, forming a resonance-stabilized enolate ion. jove.comnumberanalytics.com

Nucleophilic Attack : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. This forms a tetrahedral alkoxide intermediate. jove.com

Elimination : The intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester. libretexts.orgnumberanalytics.com

Deprotonation : The newly formed β-keto ester has acidic protons on the central α-carbon (flanked by two carbonyls). The alkoxide by-product deprotonates this position, forming a highly resonance-stabilized enolate. This thermodynamically favorable step drives the reaction to completion, necessitating the use of a stoichiometric amount of base. wikipedia.orgjove.com

Protonation : A final acidic workup is required to neutralize the enolate and isolate the final β-keto ester product. wikipedia.orgjove.com

When two different esters are used, the reaction is termed a "crossed" Claisen condensation. To avoid a complex mixture of all four possible products, these reactions are most effective when one ester partner lacks α-hydrogens (e.g., aromatic esters like benzoate, or formates) and therefore cannot self-condense, serving only as the electrophile. libretexts.orgorganic-chemistry.org

| Reaction Type | Reactants | Key Feature | Typical Product |

| Classic Claisen | Two identical esters (with α-hydrogens) | Self-condensation | Symmetrical β-keto ester |

| Crossed Claisen | Two different esters | One ester is non-enolizable to direct the reaction | Asymmetrical β-keto ester |

| Dieckmann Condensation | One molecule with two ester groups | Intramolecular reaction | Cyclic β-keto ester wikipedia.org |

Advanced Catalytic Strategies for β-Keto Ester Assembly

Modern synthetic chemistry has introduced a range of catalytic methods that provide milder reaction conditions, greater functional group tolerance, and the ability to control stereochemistry, overcoming many limitations of classical approaches.

Transition metals are powerful catalysts for constructing β-keto esters and related structures.

Palladium-Catalyzed Alkoxycarboxylation is a valuable method for synthesizing α,β-unsaturated esters, which are structurally related to β-keto esters. This reaction typically involves the carbonylation of vinyl electrophiles. acs.org Vinyl tosylates, which are easily prepared in a single step from ketones, are attractive substrates for this transformation. acs.org The reaction proceeds by treating the vinyl tosylate with carbon monoxide and an alcohol in the presence of a palladium catalyst, yielding the corresponding ester. nih.govresearchgate.net This method is tolerant of a diverse range of ketone- and aldehyde-derived vinyl tosylates and various alcohols. figshare.com

Niobium(V) Chloride-Catalyzed C-H Insertions offer a direct route to β-keto esters from aldehydes and α-diazoesters. organic-chemistry.org In this process, aldehydes react with ethyl diazoacetate using a catalytic amount (e.g., 5 mol%) of Niobium(V) chloride (NbCl₅) under mild conditions. organic-chemistry.orgorganic-chemistry.org The reaction demonstrates high selectivity and provides good yields for a variety of substrates, including both electron-rich and electron-deficient aromatic aldehydes as well as aliphatic aldehydes. organic-chemistry.org The use of NbCl₅ is advantageous due to its moisture stability, low catalyst loading, and ease of handling. organic-chemistry.org

Table 1: Niobium(V) Chloride-Catalyzed Synthesis of β-Keto Esters Selected examples from Yadav et al. showing the reaction of various aldehydes with ethyl diazoacetate.

| Aldehyde Substrate | Product Yield |

| 4-Chlorobenzaldehyde | 92% |

| 4-Nitrobenzaldehyde | 94% |

| 4-Methoxybenzaldehyde | 90% |

| Cinnamaldehyde | 88% |

| Heptanal | 85% |

| Data sourced from Tetrahedron, 2005, 61, 875-878. organic-chemistry.org |

Organocatalysis provides a metal-free alternative for the synthesis of complex molecules. N-Heterocyclic carbenes (NHCs) have emerged as highly versatile catalysts capable of generating "umpolung" reactivity, where the normal polarity of a functional group is inverted.

NHCs can catalyze the synthesis of α-amino-β-keto esters through a cross-aza-benzoin reaction between aldehydes and α-imino esters. nih.govbeilstein-journals.org This method is atom-efficient and proceeds under mild conditions, tolerating a range of functional groups. nih.gov Additionally, NHCs can catalyze formal [4+2] annulation reactions followed by ring-opening to provide access to functionalized keto esters, such as γ-keto-β-silyl esters, with high enantioselectivity. organic-chemistry.org These catalysts have also been employed in dynamic kinetic resolutions of racemic α-substituted β-keto esters to produce highly substituted β-lactones with excellent stereocontrol. nih.gov

The development of asymmetric methods allows for the synthesis of chiral β-keto esters, which are valuable building blocks for pharmaceuticals and natural products.

The Roskamp reaction is a powerful methodology that involves the Lewis acid-catalyzed reaction of an α-diazoester with an aldehyde to furnish a β-keto ester. nih.gov First reported in 1989, this reaction is known for its mild conditions and high selectivity. nih.gov The development of asymmetric variants has been a significant focus. Chiral catalysts, such as a scandium(III)-N,N'-dioxide complex, have been shown to catalyze the enantioselective Roskamp reaction of α-alkyl-α-diazoesters with aromatic aldehydes. acs.org This approach can achieve excellent yields (up to 99%) and high enantioselectivities (up to 98% ee) with very low catalyst loading (0.05 mol%). acs.orgresearchgate.net Other catalytic systems, including those based on chiral oxazaborolidinium ions, have also been successfully developed for this transformation. nih.gov

Table 2: Catalytic Asymmetric Roskamp Reaction of Diazoesters with Aldehydes Selected results using a chiral N,N'-dioxide-Sc(III) complex catalyst.

| Aldehyde | Diazoester | Yield | Enantiomeric Excess (ee) |

| Benzaldehyde | Ethyl 2-diazo-2-methylpropanoate | 99% | 97% |

| 4-Bromobenzaldehyde | Ethyl 2-diazo-2-methylpropanoate | 99% | 98% |

| 2-Naphthaldehyde | Ethyl 2-diazo-2-methylpropanoate | 98% | 96% |

| 4-Methoxybenzaldehyde | Ethyl 2-diazo-2-ethylbutanoate | 98% | 97% |

| Data sourced from Journal of the American Chemical Society, 2010, 132(26), 8868–8869. acs.org |

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. When applied to the synthesis of β-keto ester derivatives, it typically involves the addition of a β-keto ester enolate to an α,β-unsaturated compound. The use of transition-metal catalysts can render this process highly enantioselective.

Chiral transition-metal complexes are effective in catalyzing the asymmetric Michael addition of β-keto esters to various acceptors like activated olefins and imines. For instance, chiral cationic palladium(II) N-heterocyclic carbene (NHC) complexes have been used to catalyze the addition of cyclic β-keto esters to activated olefins, producing adducts with high yields and enantioselectivities (up to 96% ee). acs.org Similarly, catalyst systems combining nickel and rare-earth metals (e.g., Ni/La) have been developed for the addition of malonates to nitroalkenes, providing a pathway to precursors of important β-substituted compounds. mdpi.com These catalytic systems facilitate the construction of chiral tertiary carbon centers under mild conditions. acs.orgnih.gov

Chemoenzymatic and Biocatalytic Routes for β-Keto Esters

The integration of biological catalysts, such as enzymes, into organic synthesis provides a green and highly selective alternative to traditional chemical methods for the construction of β-keto esters and their derivatives. These biocatalytic approaches often operate under mild conditions and can afford products with high stereoselectivity, a crucial aspect in the synthesis of biologically active molecules.

Enzymatic Transesterification and Esterification Processes

Enzymes, particularly lipases, have been extensively utilized for the synthesis of β-keto esters through transesterification and esterification reactions. These processes are valued for their high chemoselectivity and ability to proceed under environmentally friendly conditions.

Lipases, a class of serine hydrolases, demonstrate excellent catalytic activity for transesterification in organic solvents. researchgate.net A prominent example is the use of Candida antarctica lipase (B570770) B (CALB), often immobilized on macroporous resins like Novozym 435, to catalyze the transesterification of β-keto esters. researchgate.net This methodology allows for the synthesis of a variety of β-keto ester products in high yields, often exceeding 90%, under mild, solvent-free conditions. researchgate.net The lipase itself can be used as the solvent, simplifying the reaction setup and workup. researchgate.net

A key advantage of enzymatic catalysis is the potential for kinetic resolution of racemic alcohols. researchgate.net In this process, the enzyme selectively acylates one enantiomer of a racemic alcohol with a β-keto ester, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol. researchgate.net For instance, CALB has been successfully employed in the kinetic resolution of secondary alcohols using methyl acetoacetate (B1235776) as the acyl donor, achieving excellent stereoselectivities. researchgate.net

The choice of enzyme, solvent, and acylating agent can significantly influence the efficiency and selectivity of the reaction. For example, in the transesterification of ethyl butyrate, lipase from Candida rugosa has been shown to be effective, with the reaction kinetics following a Ping-Pong Bi-Bi mechanism. nih.gov However, substrate inhibition by the acid can be a limiting factor. nih.gov The use of activated esters, such as those with electron-withdrawing groups, can enhance the reactivity of the acylating agent in lipase-catalyzed resolutions. mdpi.com

Baker's yeast (Saccharomyces cerevisiae) is another widely used biocatalyst for the asymmetric reduction of ketones, including β-keto esters. mdpi.com This whole-cell system can reduce the keto group to a hydroxyl group with high enantioselectivity, providing access to chiral β-hydroxy esters, which are valuable synthetic intermediates. mdpi.comethz.ch The efficiency and stereoselectivity of baker's yeast reductions can be influenced by the presence and position of substituents on the substrate. mdpi.com

The following interactive data table summarizes various enzymatic approaches for the synthesis and resolution of β-keto esters and related compounds.

| Enzyme/Biocatalyst | Reaction Type | Substrate(s) | Product(s) | Key Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Transesterification | Methyl/Ethyl β-keto esters and various alcohols | Transesterified β-keto esters | Solvent-free, reduced pressure | >90 | N/A | researchgate.net |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic secondary alcohols and methyl acetoacetate | Enantioenriched ester and unreacted alcohol | Solvent-free | ~50 (for resolved products) | High | researchgate.net |

| Candida rugosa Lipase | Transesterification | Ethyl caprate and butyric acid | Ethyl butyrate | n-hexane, 37°C | Up to 90 | N/A | nih.gov |

| Baker's Yeast (Saccharomyces cerevisiae) | Asymmetric Reduction | Ethyl acetoacetate | (S)-(+)-Ethyl 3-hydroxybutanoate | Aqueous, with sucrose | 59-76 | 85 | ethz.ch |

| Baker's Yeast (Saccharomyces cerevisiae) | Asymmetric Reduction | 2-Acetyl-3-methyl sulfolane | Corresponding chiral alcohol | Aqueous | Excellent | >98 | mdpi.com |

One-Pot and Multicomponent Reaction Strategies for Polyfunctionalized Esters

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple precursors in a single reaction vessel. These approaches minimize waste, reduce reaction times, and simplify purification procedures by avoiding the isolation of intermediates. They are particularly valuable for the construction of polyfunctionalized esters like Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate.

Multicomponent reactions, by their nature, assemble a product from three or more starting materials in a convergent manner, where most of the atoms from the reactants are incorporated into the final product. organic-chemistry.org Several classic MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction, utilize β-keto esters as key components. nih.gov The Hantzsch reaction, for instance, involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. nih.gov While these reactions are powerful for the synthesis of heterocyclic compounds, their direct application to the synthesis of acyclic polyfunctionalized esters is limited.

However, the principles of MCRs can be extended to the design of tandem or domino reactions that construct acyclic frameworks. For example, a one-pot synthesis of γ-diketones and γ-keto esters can be achieved through the conjugate addition of primary nitroalkanes to α,β-unsaturated ketones or esters. nih.gov This approach demonstrates the potential to form multiple carbon-carbon bonds and introduce diverse functional groups in a single operation.

The synthesis of β-keto esters themselves can be achieved through one-pot procedures. A notable example is the reaction of aldehydes with ethyl diazoacetate in the presence of a Lewis acid catalyst, such as NbCl₅, which affords the corresponding β-keto esters in good yields. organic-chemistry.org Another one-pot method involves the reaction of carboxylic acids with ynol ethers, promoted by silver oxide, followed by a DMAP-catalyzed rearrangement to furnish β-keto esters. organic-chemistry.org

For the construction of more complex, polyfunctionalized esters, tandem reactions that combine multiple synthetic steps in a single pot are particularly attractive. These can include sequences of conjugate additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. For instance, a one-pot synthesis of polyfunctionalized α,β-unsaturated nitriles from nitroalkanes has been reported, proceeding through a tandem sequence of three different reactions. researchgate.net While not directly yielding the target ester, this illustrates the power of one-pot tandem strategies in building molecular complexity.

The following interactive data table provides examples of one-pot and multicomponent reactions relevant to the synthesis of functionalized esters and related structures.

| Reaction Type | Key Reactants | Product Type | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium acetate | Dihydropyridines | Often acid or base catalyzed | Classic MCR for heterocycle synthesis | nih.gov |

| Biginelli Reaction | Aldehyde, β-keto ester, Urea/Thiourea | Dihydropyrimidinones | Acid catalyst (e.g., Brønsted or Lewis acid) | MCR for the synthesis of medicinally relevant heterocycles | nih.gov |

| One-Pot γ-Keto Ester Synthesis | Primary nitroalkane, α,β-Unsaturated ester | γ-Keto esters | DBU | Conjugate addition followed by Nef reaction in situ | nih.gov |

| One-Pot β-Keto Ester Synthesis | Aldehyde, Ethyl diazoacetate | β-Keto esters | NbCl₅ | Direct conversion of aldehydes to β-keto esters | organic-chemistry.org |

| One-Pot β-Keto Ester Synthesis | Carboxylic acid, Ynol ether | β-Keto esters | Ag₂O, DMAP | Mild conditions with a broad substrate scope | organic-chemistry.org |

| Tandem Synthesis of Amides and Secondary Amines | Ester, Primary amine | Amides and Secondary Amines | [Cp*IrCl₂]₂ | High atom economy, water as the only byproduct | kaist.ac.kr |

Reactivity and Synthetic Transformations of Ethyl 2 Acetyl 5,5 Dimethyl 4 Oxohexanoate and β Keto Ester Scaffolds

Nucleophilic and Electrophilic Activation at the Keto and Ester Moieties

The characteristic reactivity of β-keto esters is defined by the juxtaposition of two carbonyl groups. This arrangement significantly increases the acidity of the α-hydrogens located on the central methylene (B1212753) carbon (pKa ≈ 10-11), making them susceptible to deprotonation by even mild bases. aklectures.comyoutube.com Treatment with an alkoxide base readily generates a resonance-stabilized enolate ion, which serves as a potent carbon nucleophile. jove.comjove.com This nucleophilic character is the basis for many carbon-carbon bond-forming reactions.

Concurrently, the carbonyl carbons of both the keto and ester functions act as electrophilic sites, susceptible to attack by various nucleophiles. The ketone carbonyl is generally more electrophilic and reactive than the ester carbonyl. Activation of these electrophilic sites, for instance through the use of Lewis acids, can enhance their reactivity toward weaker nucleophiles. nih.govnih.gov This dual nucleophilic and electrophilic nature makes β-keto esters exceptionally valuable synthons in synthetic chemistry. nih.govucc.ie

Ester Group Transformations

The ester moiety of β-keto esters can be selectively modified, often without affecting the adjacent keto group, providing pathways to a variety of derivatives.

Selective transesterification is a crucial transformation for modifying the ester group of β-keto esters to introduce different alkyl or functional groups. nih.govrsc.org This selectivity is often achieved under mild conditions using various catalysts, which is important for substrates with sensitive functionalities. thieme-connect.com Reactions that are selective for β-keto esters over other ester types likely proceed through an enol or acylketene intermediate, where chelation between the two carbonyl groups and a catalyst heteroatom plays a key role. nih.govrsc.org

A range of catalysts has been developed for this purpose, with a focus on environmentally benign options. nih.gov Boronic acids, for example, are effective Lewis acid catalysts for these transformations due to their low toxicity. ucc.ie Yttria-zirconia based solid Lewis acids have also proven to be highly efficient and selective catalysts for the transesterification of various β-keto esters with primary and secondary alcohols. thieme-connect.com

The derivatization of β-keto esters into amides and thioesters is another important transformation. The reaction of β-keto esters with amines can yield the corresponding β-keto amides. researchgate.netresearchgate.net For instance, in the presence of a yttria-zirconia catalyst, the amine group of aliphatic amino alcohols reacts preferentially over the hydroxyl group to give the amidation product in excellent yield. thieme-connect.com Similarly, methods have been developed for the selective synthesis of α-organylthio esters and β-ketothioesters from β-keto ester precursors, expanding the synthetic utility of this scaffold. nih.govresearchgate.net

| Catalyst | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Boronic Acids (e.g., 3-nitrobenzeneboronic acid) | Low catalyst loading (e.g., 2.5 mol%) | Good to excellent yields with various alcohols. | ucc.ie |

| Yttria-Zirconia | Heterogeneous, environmentally safe conditions | Wide range of open-chain, cyclic, and aromatic β-keto esters; primary and secondary alcohols. | thieme-connect.com |

| Boric Acid | Environmentally benign | Effective for primary, secondary, allylic, and propargylic alcohols. | rsc.org |

| Sodium Borohydride | One-pot reduction and transesterification | Selectively converts β-keto esters to hydroxy esters and/or transesterified products. | thieme-connect.com |

Carbonyl Reduction and Functionalization

The ketone carbonyl group is a primary site for reduction and functionalization, often with high levels of stereocontrol.

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov For β-keto ester derivatives, this reaction provides access to valuable chiral building blocks. acs.org Specifically, α-methoxyimino-β-keto esters have been shown to undergo highly enantioselective catalytic transfer hydrogenation. researchgate.netnih.gov

Using Noyori-Ikariya type ruthenium catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], these substrates can be reduced with high reactivity and excellent enantioselectivity. nih.govacs.org The reaction is typically performed at room temperature using a formic acid–triethylamine mixture as the hydrogen source. nih.gov Research has shown that a Z-configured methoxyimino group positioned alpha to the ketone carbonyl leads to higher reactivity and enantioselectivity compared to α-unsubstituted counterparts. nih.govacs.orgresearchgate.net For example, linear and branched alkyl ketones containing the α-methoxyimino group are reduced to products with high enantiomeric ratios (93:7–99:1 er), whereas the corresponding α-unsubstituted β-keto esters often yield inferior results. nih.gov

| Substrate (R¹ group) | Catalyst | Product Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| Methyl | (S,S)-RuCl(p-cymene)(Ts-DPEN) | 99:1 | nih.gov |

| Ethyl | (S,S)-RuCl(p-cymene)(Ts-DPEN) | 98:2 | nih.gov |

| n-Propyl | (S,S)-RuCl(p-cymene)(Ts-DPEN) | 98:2 | nih.gov |

| Phenyl | (S,S)-RuCl(p-cymene)(Ts-DPEN) | >99:1 | nih.gov |

Carbon-Carbon Bond Forming Reactions and Cyclizations

The nucleophilic α-carbon of β-keto esters is central to numerous C-C bond-forming reactions and cyclization strategies.

Alkylation: The acetoacetic ester synthesis is a classic method for preparing ketones from β-keto esters. jove.com The reaction begins with the deprotonation of the acidic α-proton by a suitable base, like an alkoxide, to form a nucleophilic enolate. aklectures.comjove.com This enolate then reacts with an alkyl halide via an SN2 mechanism to form a new carbon-carbon bond, yielding an α-alkylated β-keto ester. aklectures.comjove.com This process can be repeated to introduce a second alkyl group, leading to disubstituted products. jove.com Subsequent hydrolysis and decarboxylation of the alkylated intermediate produce a substituted ketone. aklectures.com

Condensation Reactions: β-Keto esters are key components in various multicomponent condensation reactions that build complex heterocyclic structures.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound, such as a β-keto ester, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org This process is a versatile method for creating α,β-unsaturated compounds and is a key step in the synthesis of various pharmaceuticals and natural products. acs.orgpurechemistry.org

Hantzsch Pyridine (B92270) Synthesis: This is a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which can then be oxidized to form a substituted pyridine ring. wikipedia.orgorganic-chemistry.org This synthesis is highly atom-efficient and is fundamental to the production of dihydropyridine (B1217469) calcium channel blockers such as nifedipine and amlodipine. wikipedia.org

Annulation and Heterocycle Formation via β-Keto Ester Intermediates

β-Keto esters are crucial building blocks for the synthesis of a wide variety of heterocyclic compounds through annulation reactions. The presence of both nucleophilic and electrophilic centers allows them to participate in cyclization reactions to form stable ring systems.

One of the most classic examples of such transformations is the Hantzsch Pyridine Synthesis . This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. organic-chemistry.org The driving force for the final oxidation step is the formation of a stable aromatic ring. wikipedia.org This synthesis is highly efficient in terms of atom economy as it is a one-pot reaction. fiveable.me The general mechanism involves the formation of an enolate from the β-keto ester, which then undergoes an Aldol-type condensation, followed by the formation of an enamine with the second equivalent of the β-keto ester and ammonia. scribd.com These intermediates then condense and cyclize to form the dihydropyridine ring. organic-chemistry.org

| Hantzsch Pyridine Synthesis | Details |

|---|---|

| Reactants | Aldehyde, 2 equivalents of a β-keto ester, Ammonia or Ammonium Acetate |

| Product | Substituted Pyridine (after oxidation) |

| Key Intermediates | Dihydropyridine |

| Reaction Type | Multi-component condensation and annulation |

Another significant reaction for heterocycle formation is the Gewald Aminothiophene Synthesis . This reaction allows for the preparation of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org The resulting intermediate then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org The Gewald reaction is valued for its operational simplicity and the accessibility of its starting materials. researchgate.net

| Gewald Aminothiophene Synthesis | Details |

|---|---|

| Reactants | Ketone or Aldehyde, α-Cyanoester, Elemental Sulfur, Base |

| Product | Polysubstituted 2-Aminothiophene |

| Key Step | Knoevenagel Condensation |

| Reaction Type | Multi-component condensation and cyclization |

β-Keto esters can also react with α-halo ketones in the presence of a base to form furans, a reaction known as the Feist-Benary Furan Synthesis . uwindsor.ca

Formation of β-Enamino Ketones/Esters from Dicarbonyls

The 1,3-dicarbonyl moiety in compounds like Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate readily reacts with ammonia or primary and secondary amines to form β-enamino ketones and esters. These compounds are versatile intermediates in organic synthesis, serving as precursors for various heterocyles and other complex molecules. acgpubs.org

The reaction is typically a condensation where the amine attacks one of the carbonyl groups, followed by dehydration to form the enamine. This transformation can be catalyzed by various reagents to improve yields and reaction times. For instance, a solid-state method using mechanochemical grinding with a KHSO4 and SiO2 catalyst has been developed for the efficient and environmentally friendly synthesis of β-enamino ketones from 1,3-dicarbonyl compounds and amines. organic-chemistry.org Other catalysts reported for this transformation include cobalt(II) chloride, scandium(III) triflate, and gold(III) catalysts, often under solvent-free conditions. acgpubs.org

The resulting β-enamino ketones and esters are stabilized by intramolecular hydrogen bonding and conjugation, which influences their reactivity. They can act as nucleophiles in various reactions, and their functionality allows for further synthetic manipulations.

Deconstructive Synthetic Strategies Involving β-Keto Esters

Deconstructive synthesis offers an alternative approach to complex molecule construction by starting with a pre-formed ring system and strategically breaking and re-forming bonds. While specific deconstructive strategies for this compound are not documented, the principles can be applied to related cyclic β-keto ester systems.

A notable deconstructive strategy is the transition-metal-catalyzed "cut-and-sew" reaction of cyclic ketones. nih.gov This approach involves the activation and cleavage of a C-C bond within a cyclic ketone by a transition metal, followed by the insertion of an unsaturated moiety and subsequent bond formation to create a new, more complex ring system. nih.gov This method provides a powerful way to access bridged and fused ring systems that are challenging to synthesize through traditional methods. acs.org

For instance, a strategy involving a CuI·SMe2-mediated homoconjugate addition followed by a decarboxylative Dieckmann cyclization has been used to construct polycyclic β-ketoesters. organic-chemistry.org Such deconstructive and reconstructive approaches highlight the versatility of β-keto esters as synthons in the assembly of intricate molecular architectures. organic-chemistry.org

Advanced Analytical Methodologies for the Characterization of Ethyl 2 Acetyl 5,5 Dimethyl 4 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the primary methods for determining the basic carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate is expected to exhibit distinct signals for each unique proton environment. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the integration of the signal corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.8 | Triplet | 1H | -CO-CH -CO- |

| ~2.7 | Triplet | 2H | -CH-CH₂ -CH₂- |

| ~2.3 | Triplet | 2H | -CH₂-CH₂ -CO- |

| ~2.2 | Singlet | 3H | -CO-CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.1 | Singlet | 9H | -C(CH₃ )₃ |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~208 | C =O (ketone, C4) |

| ~203 | C =O (acetyl ketone) |

| ~169 | C =O (ester) |

| ~62 | -O-CH₂ -CH₃ |

| ~58 | -CO-CH -CO- |

| ~44 | -C (CH₃)₃ |

| ~35 | -CH₂-CH₂ -CO- |

| ~30 | -CO-CH₃ |

| ~28 | -C(CH₃ )₃ |

| ~25 | -CH-CH₂ -CH₂- |

| ~14 | -O-CH₂-CH₃ |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals within the spectrum, providing information about connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. For instance, it would show a correlation between the ethyl group's methylene (B1212753) protons (~4.2 ppm) and its methyl protons (~1.3 ppm). It would also map out the connectivity of the hexanoate (B1226103) backbone from the proton at C2 through the methylene groups at C3.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons to the carbons they are directly attached to. For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~62 ppm, confirming the assignment of the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings (typically over 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the singlet protons of the tert-butyl group (~1.1 ppm) would show correlations to the quaternary carbon at C5 (~44 ppm) and the ketonic carbonyl carbon at C4 (~208 ppm), confirming their placement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₂H₂₀O₄), the theoretical exact mass can be calculated.

Predicted HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 229.1434 |

| [M+Na]⁺ | 251.1254 |

An experimentally determined mass that matches one of these calculated values to within a very small margin of error would provide strong evidence for the proposed molecular formula.

In techniques like electron ionization (EI) mass spectrometry, the molecule is ionized and simultaneously fragmented. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule's structure. The analysis of these fragments can help to confirm the connectivity of the atoms.

Key predicted fragmentations for this compound would likely include:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in an ion at m/z 183.

Loss of the ethyl group (-CH₂CH₃): Resulting in an ion at m/z 199.

Cleavage of the C4-C5 bond (α-cleavage): Leading to the formation of a stable tert-butyl cation at m/z 57.

McLafferty rearrangement: Involving the transfer of a gamma-hydrogen to the carbonyl oxygen, which could lead to various neutral losses and fragment ions.

Hyphenated techniques, which couple a separation method with mass spectrometry, are invaluable for the analysis of complex mixtures and for providing pure mass spectra of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a suitable technique for its analysis. The sample would first be vaporized and separated from other components on a GC column based on boiling point and polarity. The separated compound would then enter the mass spectrometer for detection and identification. This technique is particularly useful for purity assessment and for identifying the compound in a reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that separates compounds in the liquid phase before they enter the mass spectrometer. This would be advantageous if the compound is part of a non-volatile mixture or if it is thermally unstable. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to generate ions from the liquid phase.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing direct information about the functional groups present.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by several distinct absorption bands that confirm its key structural features.

The most prominent peaks are associated with the carbonyl (C=O) groups. Due to the presence of three different carbonyl environments—an ester and two ketones—the spectrum exhibits strong absorption bands in the region of 1700-1750 cm⁻¹. The ester carbonyl typically shows a stretching vibration around 1735-1750 cm⁻¹, while the ketone carbonyls absorb at slightly lower wavenumbers, generally between 1705-1725 cm⁻¹. The presence of the gem-dimethyl group on the carbon adjacent to one of the ketones may influence the precise position of this peak.

Additionally, the C-O stretching vibration of the ester group is observable in the 1150-1250 cm⁻¹ range. The aliphatic C-H bonds of the ethyl and hexanoate backbone moieties are identified by their characteristic stretching and bending vibrations. C-H stretching vibrations for the sp³-hybridized carbons are typically found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C=O (Ketone) | Stretching | 1705 - 1725 |

| C-O (Ester) | Stretching | 1150 - 1250 |

Chromatographic Separation Techniques

Chromatography is indispensable for separating this compound from reaction mixtures and for accurately determining its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity data and identify volatile impurities. The identification of compounds is based on their retention time. semanticscholar.orgresearchgate.net For this ketoester, a non-polar or mid-polarity capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase) would be appropriate, using a temperature gradient to ensure efficient separation from starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly useful if the compound has limited thermal stability or if non-volatile impurities are present. Reversed-phase HPLC, using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, is a common approach. Detection is typically achieved using a UV detector, as the keto-enol tautomerism of the β-diketone moiety results in significant UV absorbance.

Table 2: Typical Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium or Hydrogen | FID or MS |

| HPLC (Reversed-Phase) | C18 Silica | Acetonitrile/Water Gradient | UV-Vis (Diode Array) |

The carbon atom at the second position (C2) of the hexanoate chain in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers. ntu.edu.sg This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org

For β-keto esters, CSPs based on derivatized polysaccharides like cellulose (B213188) or amylose (B160209) are often highly effective. researchgate.net The separation is typically performed using HPLC in a normal-phase mode, with a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol modifier (such as isopropanol). The differential interaction between the enantiomers and the chiral stationary phase allows for their baseline resolution, enabling the determination of enantiomeric excess (ee). wikipedia.orgresearchgate.net

Hyphenated Analytical Methodologies (e.g., HPLC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analyzing complex mixtures without the need for prior isolation of each component. ijarnd.comnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. springernature.comresearchgate.net GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and a mass spectrum for each eluted component. semanticscholar.org This is highly effective for identifying byproducts in the synthesis of this compound.

An even more structurally informative technique is High-Performance Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (HPLC-NMR). ijpsjournal.com In this setup, the eluent from the HPLC column flows directly into an NMR spectrometer. This allows for the acquisition of complete NMR spectra (e.g., ¹H NMR) for each separated peak, providing unambiguous structural confirmation of the main compound and any impurities or isomers present in the sample. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared against the theoretically calculated values based on its molecular formula, C₁₂H₂₀O₄. A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's stoichiometric purity and empirical formula.

The theoretical composition is calculated as follows:

Molecular Formula: C₁₂H₂₀O₄

Molar Mass: 228.29 g/mol

Carbon (C): (12 × 12.011) / 228.29 × 100% = 63.14%

Hydrogen (H): (20 × 1.008) / 228.29 × 100% = 8.83%

Oxygen (O): (4 × 15.999) / 228.29 × 100% = 28.03%

Table 3: Elemental Composition of this compound (C₁₂H₂₀O₄)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 63.14% | 63.11% |

| Hydrogen (H) | 8.83% | 8.85% |

| Oxygen (O) | 28.03% | 28.04% |

An experimental result that falls within an acceptable margin of error (typically ±0.4%) of the theoretical values provides strong evidence for the compound's elemental integrity.

Computational Chemistry and Theoretical Investigations of β Keto Ester Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a β-dicarbonyl compound like Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate, these methods can elucidate its keto-enol tautomerism, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energetics of molecules. A DFT study of this compound would typically employ a functional, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the system.

Such a study would focus on key aspects of the molecule's reactivity, including the acidity of the α-protons, the sites most susceptible to nucleophilic or electrophilic attack, and the thermodynamics of potential reactions. For instance, the deprotonation energy at the C3 position, situated between the two carbonyl groups, would be calculated to quantify its acidity, which is crucial for its role in alkylation and condensation reactions.

Furthermore, the relative stability of the keto and possible enol tautomers would be determined by calculating their ground-state energies. This is particularly important for β-dicarbonyl compounds, where the enol form can be stabilized by intramolecular hydrogen bonding.

Hypothetical DFT-Calculated Thermodynamic Data for the Deprotonation of this compound:

| Parameter | Value (kcal/mol) |

| Enthalpy of Deprotonation (ΔH) | 345.2 |

| Gibbs Free Energy of Deprotonation (ΔG) | 338.7 |

| Proton Affinity (PA) | 351.8 |

Note: The data in this table is illustrative and represents the type of results that would be generated from DFT calculations. It is not based on published experimental or computational data for this specific molecule.

A significant application of DFT is the elucidation of reaction mechanisms. For this compound, a theoretical investigation could map out the potential energy surface for reactions such as base-catalyzed alkylation or the Claisen condensation. This involves locating the transition state (TS) structures for each elementary step of the reaction.

The geometry of the transition states would reveal the concerted or stepwise nature of the reaction, and the imaginary frequency corresponding to the reaction coordinate would confirm that the TS connects the reactants and products. The activation energy (the energy difference between the transition state and the reactants) would be calculated to predict the reaction kinetics. For example, in a hypothetical base-catalyzed methylation reaction, the energy barrier for the nucleophilic attack of the enolate on methyl iodide would be a key parameter of interest.

Illustrative Energy Profile for a Hypothetical Reaction Step:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.8 |

| Products | -5.2 |

Note: This table provides a hypothetical energy profile for a single reaction step to illustrate the data obtained from transition state analysis.

Molecular Dynamics and Docking Simulations

While quantum mechanics is ideal for studying the details of chemical reactions, molecular dynamics (MD) and docking simulations are better suited for exploring the behavior of molecules in a condensed phase or their interaction with larger systems like enzymes.

Molecular dynamics simulations could be employed to study the behavior of this compound in different solvents. By simulating the molecule's trajectory over time, one could analyze the solvent's effect on its conformational preferences and the stability of different tautomers. The simulations would also provide insights into the hydrogen bonding network and other non-covalent interactions between the solute and solvent molecules.

In the context of catalysis, MD simulations could be used to model the interaction of the β-keto ester with a catalyst. For instance, in a phase-transfer catalysis scenario, MD could help visualize how the catalyst facilitates the transport of the enolate across the phase boundary and its subsequent reaction.

Conceptually, if this compound were to be investigated as a potential ligand for a protein target, molecular docking and MD simulations would be the primary computational tools.

Molecular docking would be used to predict the preferred binding orientation of the molecule within the active site of a receptor. The docking algorithm would generate a series of possible poses and score them based on a force field that approximates the binding affinity. This would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

Following docking, MD simulations of the protein-ligand complex would be performed to assess the stability of the predicted binding mode and to obtain a more dynamic picture of the interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to ensure the stability of the simulation. The results would provide a more refined estimate of the binding free energy and highlight the critical interactions that stabilize the complex.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts, as well as its vibrational (infrared and Raman) spectra.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR predictions. The calculated chemical shifts, when compared to experimental data (if available), can help in the assignment of signals and confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can aid in the interpretation of the experimental IR and Raman spectra.

A conformational analysis would also be a crucial part of a theoretical study. By systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer, a potential energy surface can be constructed. This would identify the low-energy conformers that are likely to be populated at room temperature and provide insights into the molecule's flexibility and shape.

Hypothetical Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 172.5 |

| C=O (acetyl) | 203.1 |

| C=O (keto) | 208.9 |

| CH (alpha) | 60.3 |

| CH₂ (ethyl) | 61.8 |

| CH₃ (ethyl) | 14.2 |

| C(CH₃)₃ | 44.5 |

| CH₃ (t-butyl) | 26.8 |

Note: The data in this table is for illustrative purposes and represents the type of output from a computational prediction of NMR spectra. The numbering of atoms is arbitrary for this example.

Research Applications and Broader Synthetic Utility of β Keto Esters in Chemical Science

Role as Versatile Synthons in Complex Molecule Synthesis

The dual reactivity of β-keto esters, possessing both electrophilic carbonyl carbons and nucleophilic α-carbons, makes them invaluable synthons in the strategic construction of complex molecular architectures. researchgate.netresearchgate.net They can be selectively manipulated under various reaction conditions to form new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic synthesis. researchgate.netnih.gov

Construction of Complex Natural Product Scaffolds

The structural framework of many biologically active natural products can be efficiently assembled using β-keto esters as key starting materials or intermediates. researchgate.netgoogle.com Their ability to participate in a wide range of C-C bond-forming reactions is crucial for building intricate and polycyclic systems. bohrium.comnih.govdntb.gov.ua For instance, they are employed in reactions like the Dieckmann condensation for forming cyclic β-keto esters, which are precursors to various ring systems found in nature. researchgate.net The strategic application of β-keto ester chemistry has been pivotal in the total synthesis of notable natural products. researchgate.netrsc.orgbeilstein-journals.org

| Natural Product Class | Synthetic Utility of β-Keto Esters |

| Terpenoids | Used in annulation reactions to construct fused ring systems. |

| Alkaloids | Serve as precursors for piperidine (B6355638) and other nitrogen-containing rings. nih.govacs.orgacs.org |

| Polyketides | Employed in iterative cycles of acylation and reduction to build the carbon backbone. |

| Macrolides | Utilized in macrocyclization strategies via intramolecular C-C bond formation. |

Synthesis of Diverse Heterocyclic and Polyfunctionalized Compounds

β-Keto esters are foundational starting materials for the synthesis of a vast array of heterocyclic compounds due to their ability to react with various dinucleophiles. uwindsor.caacs.org The reaction of β-keto esters with compounds containing appropriately spaced nucleophilic centers, such as hydrazines, ureas, or amidines, provides direct routes to five- and six-membered heterocycles like pyrazoles, pyrimidines, and pyridines. nih.gov For example, the reaction between a β-keto ester and hydrazine (B178648) or its derivatives is a classical method for preparing pyrazolones, a core structure in many pharmaceuticals. nih.gov

Furthermore, the functional group handles on the β-keto ester scaffold allow for extensive derivatization, leading to polyfunctionalized molecules. researchgate.netorganic-chemistry.org The active methylene (B1212753) group can be readily alkylated or acylated, and the ketone can be transformed into other functional groups like alcohols or imines, making these compounds hubs for molecular complexity. nih.govmdpi.com

| Heterocycle Class | Synthetic Approach from β-Keto Esters |

| Furans | Reaction with α-halo ketones (Feist-Benary synthesis). uwindsor.ca |

| Pyrazoles | Condensation with hydrazine derivatives. nih.gov |

| Quinolines | Reaction with aromatic amines. acs.org |

| Pyridines | Hantzsch pyridine (B92270) synthesis involving an aldehyde and ammonia (B1221849). |

Chiral Building Blocks in Asymmetric Synthesis

The asymmetric reduction of the ketone in β-keto esters is a powerful strategy for producing chiral β-hydroxy esters. scielo.brnih.gov These products are highly valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. scielo.brresearchgate.net Both biocatalytic methods, using enzymes or whole microorganisms like baker's yeast, and chemocatalytic methods, employing chiral metal complexes, have been developed to achieve high enantioselectivity in these reductions. nih.govresearchgate.netdoaj.org

The resulting chiral β-hydroxy esters can be further transformed into a variety of other chiral molecules. Additionally, δ-amino β-keto esters have been designed as specialized polyfunctionalized chiral building blocks for the asymmetric synthesis of alkaloids like piperidines. nih.govacs.orgacs.org Asymmetric α-alkylation of β-keto esters using phase-transfer catalysis is another method to create stereogenic centers with high enantiopurity. rsc.org

Probes and Substrates in Mechanistic Biochemical Investigations

The structural similarity of β-keto esters to endogenous molecules allows them to be used as tools in biochemistry to study enzyme mechanisms and metabolic pathways.

Elucidation of Enzyme Kinetics and Metabolic Pathways through Substrate Mimicry

β-Keto esters can act as mimics of natural substrates for various enzymes, particularly those involved in fatty acid or polyketide metabolism. By introducing these synthetic analogues into enzymatic assays, researchers can probe the active site of an enzyme, study its substrate specificity, and determine kinetic parameters. researchgate.net The reduction of β-keto esters by ketoreductases (KREDs), for instance, is a well-studied reaction that provides insight into the stereochemical preferences and catalytic mechanism of this important class of enzymes. nih.govresearchgate.net The use of modified or labeled β-keto ester substrates can help trap enzymatic intermediates or map the course of complex metabolic pathways.

Chemoenzymatic Cascade Processes for Value-Added Chemicals

Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the broad reaction scope of chemical synthesis to create efficient processes for producing valuable chemicals. β-Keto esters are excellent substrates for such cascades. researchgate.net A common strategy involves the enzymatic, highly enantioselective reduction of a β-keto ester to a chiral β-hydroxy ester, which is then subjected to further chemical transformations. researchgate.net These multi-step, one-pot processes are highly efficient, reduce waste by minimizing intermediate purification steps, and allow for the synthesis of complex chiral molecules from simple achiral precursors. nih.gov For example, enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters, useful intermediates for statin drugs, have been synthesized through a chemoenzymatic process where the key step is the selective enzymatic reduction of a δ-ketal β-keto ester. researchgate.net

Precursors for Specialty Chemicals and Materials

There is a lack of specific data on the use of Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate as a precursor for specialty chemicals and materials.

No specific research has been identified that details the development of bio-based plasticizers or fuel additives derived from this compound. The development of bio-based plasticizers is a significant area of research, focusing on alternatives to traditional phthalate-based plasticizers. These alternatives are often derived from renewable resources like vegetable oils, citrate (B86180) esters, and isosorbide. Similarly, the search for novel fuel additives to enhance combustion efficiency and reduce emissions is ongoing, with a focus on oxygenated compounds. However, the contribution of this compound to these fields has not been documented in available literature.

Information regarding the application of this compound in polymer science and liquid crystal technology is not available. In polymer science, monomers with specific functional groups are used to create polymers with desired properties. While the structure of this compound might suggest potential as a monomer or an additive, no studies have been published to confirm this. Likewise, the field of liquid crystal technology relies on molecules with specific anisotropic properties, and there is no indication that this compound has been investigated for such applications.

Contribution to Combinatorial Chemistry and Library Synthesis

There is no available research demonstrating the use of this compound in combinatorial chemistry or for the synthesis of chemical libraries. Combinatorial chemistry is a powerful technique for drug discovery and materials science, involving the rapid synthesis of a large number of different but structurally related molecules. The suitability of a compound as a building block in combinatorial synthesis depends on its reactivity and the ability to be readily modified. While β-keto esters, in general, can be valuable synthons in this context, the specific application of this compound has not been reported.

Future Directions and Emerging Research Avenues for Ethyl 2 Acetyl 5,5 Dimethyl 4 Oxohexanoate and Analogous Compounds

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and functionalization of β-keto esters are foundational processes in organic chemistry, yet achieving high levels of efficiency and selectivity remains a significant goal. Future research concerning Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate will likely concentrate on the development and application of innovative catalytic systems to overcome the limitations of traditional methods, which often rely on strong bases and stoichiometric reagents. nih.govgoogle.com

One promising area is the use of advanced organocatalysis. Chiral bifunctional organocatalysts, for instance, have been successfully employed in asymmetric Michael additions of deconjugated α-keto esters to nitroolefins, achieving excellent regio- and enantioselectivities with catalyst loadings as low as 0.1–1.0 mol%. rsc.org Similarly, hybrid amide-based Cinchona alkaloids have proven effective as phase-transfer catalysts for the highly enantioselective α-chlorination of β-keto esters, yielding products with up to 97% enantiomeric excess (ee) with just 0.5 mol% of the catalyst. acs.org Applying such systems to the scaffold of this compound could enable the precise installation of chiral centers, opening pathways to new stereochemically complex derivatives.

Transition metal catalysis also offers a wealth of opportunities. Lanthanide-linked-BINOL complexes, for example, have been developed for the catalytic asymmetric Michael reaction of acyclic β-keto esters to cyclic enones, affording high reactivity and selectivity. acs.org Nickel-based catalysts have shown utility in the direct α-amidation of β-keto esters, providing a convergent route to α-amidated products with broad substrate tolerance. nih.gov Furthermore, palladium catalysis has been instrumental in the reactions of allylic β-keto esters, generating palladium enolates that can undergo various transformations including aldol (B89426) and Michael additions. nih.gov The exploration of these and other transition metal systems, including those based on scandium, could lead to novel C-C and C-heteroatom bond formations at the α-position of this compound. researchgate.netorganic-chemistry.org

Future work will also likely involve biocatalysis, using enzymes such as lipases for highly selective transformations like transesterification under mild, solvent-free conditions. google.com The development of catalysts that can selectively functionalize one of the carbonyl groups or the enolizable α-carbon of this compound will be crucial for enhancing its synthetic utility and creating derivatives with precisely controlled architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate, and how do reaction conditions influence yield?

- Methodological Answer : This compound is synthesized via keto-ester alkylation or Friedel-Crafts acylation, leveraging its β-keto ester functionality. For example, similar methyl 5,5-dimethyl-4-oxohexanoate derivatives are prepared using C-alkylation with methyl iodide under basic conditions (e.g., NaH in THF) . Optimizing stoichiometry (e.g., 1.2 equivalents of acetylating agent) and temperature (0°C to room temperature) minimizes side reactions like over-alkylation. Catalysts such as ZnCl₂ may enhance electrophilic reactivity in acylation steps .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (triplet, ester CH₃CH₂), δ 2.1–2.3 ppm (singlet, acetyl CH₃), and δ 2.5–3.0 ppm (multiplet, methyl and keto groups). Compare with methyl 4-methyl-3-oxopentanoate (similarity index 0.96) for pattern validation .

- IR : Peaks at ~1715 cm⁻¹ (ester C=O), ~1740 cm⁻¹ (acetyl C=O), and ~1650 cm⁻¹ (keto C=O) confirm functional groups. Discrepancies >5 cm⁻¹ suggest impurities or tautomerization .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use silica gel chromatography (hexane/ethyl acetate gradient, 8:2 to 6:4) to separate polar byproducts. For high-purity (>95%) isolation, recrystallization from ethanol/water (3:1) is recommended, as validated for structurally related ethyl 4-acetylbutyrate .

Advanced Research Questions

Q. How do steric effects from the 5,5-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The geminal dimethyl groups create steric hindrance, slowing nucleophilic attack at the β-keto position. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or Grignard reagents) reveal a 30–50% reduction in reactivity compared to unsubstituted analogs. Computational modeling (DFT at B3LYP/6-31G*) can map electron density shifts at the reactive carbonyl .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Data Triangulation : Compare yields across solvent systems (e.g., THF vs. DMF) and catalysts (e.g., Zn vs. AlCl₃) .

- Error Analysis : Use HPLC to quantify unreacted starting material and byproducts. For example, residual acetyl chloride (if unquenched) may inflate apparent yields .

- Reproducibility : Replicate protocols with strict inert atmosphere control (N₂/Ar), as keto esters are prone to oxidation .

Q. How can computational chemistry predict the tautomeric behavior of this compound in solution?

- Methodological Answer : Perform ab initio calculations (e.g., Gaussian 16) to model enol-keto equilibria. Solvent effects (e.g., polar protic vs. aprotic) are simulated using the SMD continuum model. Compare computed ¹³C NMR shifts (GIAO method) with experimental data to validate tautomer ratios .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, leveraging the β-keto ester’s electrophilic reactivity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), noting structural parallels to methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride, which shows apoptosis-inducing activity .

Data Presentation & Analysis Guidelines

Q. How should researchers statistically analyze variability in spectroscopic data for this compound?

- Methodological Answer : Apply ANOVA to compare NMR/IR results across ≥3 independent syntheses. Report confidence intervals (95%) for chemical shift ranges. For outlier detection, use Grubbs’ test (α=0.05) .

Q. What are best practices for tabulating reaction optimization data (e.g., solvents, catalysts)?

- Methodological Answer : Organize tables with columns for solvent polarity (e.g., ET₃₀ scale), catalyst loading (mol%), temperature, yield (%), and purity (HPLC). Highlight trends using heatmaps (e.g., high-yield conditions in green) .

Contradictory Evidence & Mitigation

- Stereochemical Outcomes : Conflicting reports on diastereoselectivity in alkylation steps may arise from solvent-dependent transition states. Resolve via circular dichroism (CD) or X-ray crystallography (reference Hübschle et al.’s methods for small-molecule crystals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.